2-叔丁基-1,3,4-噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

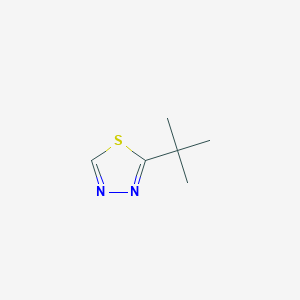

2-Tert-butyl-1,3,4-thiadiazole is a derivative of thiadiazole . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It is known to exhibit a wide variety of biological activity .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of considerable interest due to their broad types of biological activity . They have been synthesized using various techniques, focusing on cyclization, condensation reactions, and functional group transformations .Molecular Structure Analysis

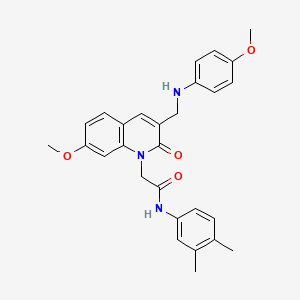

The molecular structure of 2-Tert-butyl-1,3,4-thiadiazole includes a thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The InChI code for this compound is 1S/C6H10N2S/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 .Physical And Chemical Properties Analysis

2-Tert-butyl-1,3,4-thiadiazole is a liquid at room temperature . Its molecular weight is 142.22 .科学研究应用

Here is a comprehensive analysis of the scientific research applications of “2-Tert-butyl-1,3,4-thiadiazole,” focusing on six unique applications:

Corrosion Inhibition

This compound is used to inhibit the corrosion of brass in sea water samples, which is crucial for marine applications and the longevity of naval equipment .

Biological Activities

The 1,3,4-thiadiazole derivatives display a broad spectrum of biological activities. They are known for their anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities due to their ability to cross cellular membranes and interact with biological targets .

Biomedical Applications

These derivatives have shown myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer and plant activators .

Antiproliferative Activity

They have been investigated for antiproliferative activity in different human cancer cell lines, which is significant for cancer research and potential treatments .

Chemical Synthesis and Characterization

The derivatives are synthesized through various chemical reactions and characterized using methods like UV, FT-IR, NMR, and DFT calculations. This is important for understanding their structure and properties .

Antifungal Bioactivities

Novel 1,3,4-thiadiazole derivatives of glucosides exhibit good antifungal activities. This application is particularly relevant in agriculture and pharmaceuticals to combat fungal infections .

作用机制

Target of Action

2-Tert-butyl-1,3,4-thiadiazole is a thiadiazole derivative . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial and anticonvulsant properties

Mode of Action

It is known that thiadiazole derivatives can interact with various bacterial strains and have inhibitory effects on certain enzymes related to convulsions . The compound’s interaction with its targets likely results in changes that inhibit the growth of bacteria or the occurrence of convulsions.

Biochemical Pathways

Given its antibacterial and anticonvulsant activities, it is likely that the compound affects pathways related to bacterial growth and neural signaling .

Result of Action

The molecular and cellular effects of 2-Tert-butyl-1,3,4-thiadiazole’s action are likely to be related to its antibacterial and anticonvulsant activities. For instance, the compound may inhibit bacterial growth at the molecular level, leading to a decrease in bacterial populations at the cellular level . Similarly, the compound’s anticonvulsant activity may result in changes to neural signaling at the molecular level, leading to a decrease in convulsive activity at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Tert-butyl-1,3,4-thiadiazole. For example, the compound has been found to inhibit the corrosion of brass in sea water samples , suggesting that its action and stability may be influenced by factors such as pH and salinity.

未来方向

属性

IUPAC Name |

2-tert-butyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXBCDHYUFWPFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2940763.png)